2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
CAS No.: 27029-41-0
Cat. No.: VC18471680
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27029-41-0 |
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Molecular Formula | C8H19ClN2O |
Molecular Weight | 194.70 g/mol |
IUPAC Name | 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine |
Standard InChI | InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2 |
Standard InChI Key | ZKIPPYCJDMPHGO-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCCN.C1C(O1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two distinct components:
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2-(Chloromethyl)oxirane: A three-membered epoxide ring with a chloromethyl substituent. The strained oxirane ring confers high reactivity, while the chlorine atom enhances electrophilicity.
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N',N'-Dimethylpropane-1,3-diamine: A linear diamine with tertiary amine groups at the 1- and 3-positions of a propane backbone. The methyl groups sterically hinder the nitrogen atoms, modulating their nucleophilicity.
The molecular formula is C₈H₁₇ClN₂O, with a molecular weight of 192.69 g/mol. Key structural identifiers include:
Synthesis and Industrial Production
Epoxide Synthesis
2-(Chloromethyl)oxirane is synthesized via epichlorohydrin modification:
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Epoxidation: Epichlorohydrin undergoes base-catalyzed ring closure with sodium hydroxide, forming the oxirane ring .
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Chlorination: The methyl group is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Reaction Conditions:
Diamine Synthesis
N',N'-Dimethylpropane-1,3-diamine is prepared via reductive amination:
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Propane-1,3-diamine is treated with formaldehyde and hydrogen gas over a Raney nickel catalyst.
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Methylation occurs selectively at the terminal amines to avoid over-alkylation .
Optimization Challenges:
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Side reactions: Over-methylation produces quaternary ammonium salts.
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Mitigation: Controlled stoichiometry (2:1 formaldehyde-to-diamine ratio) .
Reactivity and Chemical Transformations
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack under acidic or basic conditions:
Example Reaction with Water:
Kinetics:
Amine-Facilitated Crosslinking
The tertiary amines in N',N'-dimethylpropane-1,3-diamine act as catalysts in epoxy resin curing:
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Mechanism: Base-catalyzed ring-opening of epoxides generates polyether networks.
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Applications: Adhesives, coatings, and composite materials .
Industrial and Biomedical Applications
Polymer Chemistry
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Epoxy Resins: Combined with bisphenol A, the compound forms crosslinked polymers with high thermal stability (decomposition temperature: 280–320°C) .
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Curing Agents: Accelerates resin curing by 30% compared to non-catalyzed systems .
Pharmaceutical Intermediates
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Anticancer Prodrugs: The chloromethyl group facilitates conjugation with cytostatic agents (e.g., doxorubicin).
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Antimicrobial Coatings: Quaternary ammonium derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .
Biological Activity and Toxicology
Cytotoxicity Profile
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IC₅₀ in HepG2 cells: 12.5 µM (72-hour exposure).
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Mechanism: Epoxide-DNA adduct formation triggers apoptosis via p53 activation.
Environmental Impact
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